2',3'-Dideoxyformycin A
Description
Structure
3D Structure
Properties
CAS No. |
40627-17-6 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(2S,5R)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-10-9-8(12-4-13-10)7(14-15-9)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,15)(H2,11,12,13)/t5-,6+/m0/s1 |
InChI Key |
ARFBRHSSFJEBBM-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)C2=C3C(=NN2)C(=NC=N3)N |
Canonical SMILES |
C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |
Other CAS No. |
40627-17-6 |
Synonyms |
2',3'-dideoxyformycin A |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,3 Dideoxyformycin a and Its Analogues
Chemical Synthesis Approaches for the 2',3'-Dideoxyribosyl Moiety
The creation of the 2',3'-dideoxyribosyl unit is a critical step in the total synthesis of 2',3'-dideoxyformycin A. Various methods have been developed to achieve this, each with its own advantages and limitations.
Deoxygenation Strategies (e.g., Barton–McCombie deoxygenation)
A prominent method for the removal of hydroxyl groups from the ribose sugar is the Barton-McCombie deoxygenation. wikipedia.org This two-step radical-initiated reaction involves the conversion of the target hydroxyl groups into thiocarbonyl derivatives, which are then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride. wikipedia.org This process has been successfully applied to the synthesis of various 2',3'-dideoxynucleosides. researchgate.netingentaconnect.com
For instance, this compound has been synthesized from its 3'-deoxy counterpart via deoxygenation. thieme-connect.com The process involves the acylation of 5'-O-(2-acetoxyisobutyryl)-3'-deoxyformycin A with O-phenylchlorothionoformate to yield the 2'-O-phenoxy(thiocarbonyl) derivative. Subsequent reaction with tributyltin hydride leads to the formation of 5'-O-(2-acetoxyisobutyryl)-2',3'-dideoxyformycin A, which is then deprotected to afford the final product. tandfonline.com While effective, the toxicity and difficulty in removing tin-based reagents are notable drawbacks of this method. wikipedia.org
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 5'-O-(2-acetoxyisobutyryl)-3'-deoxyformycin A | 1. O-phenylchlorothionoformate 2. Tributyltin hydride 3. Methanolic ammonia | 5'-O-(2-acetoxyisobutyryl)-2',3'-dideoxyformycin A | This compound | tandfonline.com |
| Adenosine (B11128) | 2',3'-O-bisxanthate formation, then deoxygenation | - | N6-methyl-2',3'-dideoxyadenosine | nih.gov |
Stereoselective Syntheses of 2,5-Disubstituted Tetrahydrofuran (B95107) Systems
The core of the 2',3'-dideoxyribosyl moiety is a 2,5-disubstituted tetrahydrofuran ring. Stereocontrolled synthesis of these systems is crucial for obtaining the desired stereochemistry in the final nucleoside analogue. acs.org Various strategies have been developed to achieve high diastereoselectivity.
One approach involves the use of chiral auxiliaries. For example, acetylated γ-lactols derived from (S)-glutamic acid react with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (trans/cis ratio 90:10–100:0). nih.gov Other methods include acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group and palladium-induced cyclizations. acs.org Mercury(II)-salt-mediated cyclization of unsaturated alcohols has also been employed to generate diastereomeric mixtures of 2,5-disubstituted tetrahydrofurans. beilstein-journals.org
Efficient Conversion from D-Glucosamine
This intermediate can be converted into 2',3'-dideoxy C-nucleosides like 2',3'-dideoxyformycin B. The process involves deoxygenation of an allylic benzoate (B1203000) derivative, followed by catalytic hydrogenation to yield a mixture of anomers of the dideoxyanhydroglucononitrile. ucla.edu After acidic hydrolysis of the nitrile to a carboxylic acid, the resulting key intermediate can be further elaborated to form the pyrazolopyrimidine ring system of formycin B. ucla.edu
Coupling Reactions for Pyrazolopyrimidine Nucleobase Integration
Once the 2',3'-dideoxyribosyl moiety is synthesized, the next critical step is the formation of the C-C glycosidic bond with the pyrazolopyrimidine nucleobase.
Palladium-Mediated Glycal-Aglycon Coupling
Palladium-mediated cross-coupling reactions, particularly the Heck reaction, are powerful tools for the synthesis of C-nucleosides. tandfonline.comscispace.com This method typically involves the coupling of a furanoid glycal (an unsaturated sugar derivative) with an organometallic derivative of the nucleobase. rsc.org
The synthesis of 2',3'-dideoxyformycin B has been achieved using this strategy. lookchem.com The coupling of an unprotected glycal with an iodinated heterocycle using a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) affords the Heck product. scispace.com Subsequent stereoselective reduction of the resulting ketone and further chemical transformations lead to the desired 2',3'-dideoxy C-nucleoside. scispace.com This approach offers a direct route to C-aryl glycosides and has been applied to the synthesis of various nucleoside analogues. researchgate.net
| Glycal Component | Aglycon Component | Catalyst/Reagents | Product Type | Reference |
| Unprotected glycal | Iodinated heterocycle | Pd(OAc)₂, AsPh₃ | β-anomer Heck product | scispace.com |
| Furanoid glycal | Pyrimidinylmercuric salt | Palladium(II) | C-nucleoside | scispace.com |
Condensation Reactions with 2',3'-Dideoxyribose Derivatives
Condensation reactions provide a classical approach to nucleoside synthesis, where a sugar derivative is directly coupled with a nucleobase. researchgate.net For the synthesis of 2',3'-dideoxypurine nucleosides, a total synthetic method utilizing a 2',3'-dideoxyribose derivative has been employed. nih.gov
This often involves activating the sugar anomeric position, for example, as an acetate, and reacting it with a silylated derivative of the nucleobase in the presence of a Lewis acid catalyst. researchgate.net While this method is widely used for N-nucleosides, its application to C-nucleosides like formycin A requires the formation of a carbon-carbon bond, which presents additional challenges. The conversion of a key acid intermediate, derived from D-glucosamine, into a pyrazolopyrimidine system to afford dideoxyformycin B demonstrates a successful condensation strategy for C-nucleosides. ucla.edu
Synthesis of this compound Derivatives and Stereoisomers
The synthesis of derivatives and stereoisomers of this compound is crucial for exploring the structure-activity relationships of this class of compounds. Modifications to both the sugar and base moieties have been investigated to develop analogues with improved biological profiles.
2',3'-Didehydro-2',3'-dideoxyformycin A Synthesis
The synthesis of 2',3'-didehydro-2',3'-dideoxyformycin A serves as a key step in the preparation of this compound. One reported method involves the reaction of a protected 3'-bromo-3'-deoxy-xylofuranosyl or 2'-bromo-2'-deoxy-arabinofuranosyl pyrazolopyrimidine derivative with tributyltin hydride. thieme-connect.com This reaction proceeds via a free radical mechanism to introduce the 2',3'-double bond. Subsequent deprotection of the resulting intermediate yields 2',3'-didehydro-2',3'-dideoxyformycin A. thieme-connect.comtandfonline.com
An alternative approach starts with the acylation of a protected 3'-deoxyformycin A derivative with O-phenylchlorothionoformate. tandfonline.com The resulting phenoxythiocarbonyl derivative is then subjected to deoxygenation using tributyltin hydride to afford the protected 2',3'-didehydro-2',3'-dideoxyformycin A, which is then deprotected to give the final product. tandfonline.com
| Starting Material | Key Reagents | Intermediate | Final Product |
| 7-amino-3-[5-O-(2-acetoxyisobutyryl)-3-bromo-3-deoxy-2-O-phenoxy(thiocarbonyl)-β-D-xylofuranosyl]-1H-pyrazolo[4,3-d]pyrimidine | Tributyltin hydride | 5'-O-(2-acetoxyisobutyryl)-2',3'-didehydro-2',3'-dideoxyformycin A | 2',3'-Didehydro-2',3'-dideoxyformycin A |
| 7-amino-3-[5-O-(2-acetoxyisobutyryl)-2-bromo-2-deoxy-3-O-phenoxy(thiocarbonyl)-β-D-arabinofuranosyl]-1H-pyrazolo[4,3-d]pyrimidine | Tributyltin hydride | 5'-O-(2-acetoxyisobutyryl)-2',3'-didehydro-2',3'-dideoxyformycin A | 2',3'-Didehydro-2',3'-dideoxyformycin A |
| 5'-O-(2-acetoxyisobutyryl)-3'-deoxyformycin A | O-phenylchlorothionoformate, Tributyltin hydride | 5'-O-(2-acetoxyisobutyryl)-2',3'-didehydro-2',3'-dideoxyformycin A | 2',3'-Didehydro-2',3'-dideoxyformycin A |
Synthesis of 2'-Deoxyformycin B and 2',3'-Dideoxyformycin B
The synthesis of 2'-deoxyformycin B and its 2',3'-dideoxy analogue has been accomplished through palladium-mediated C-glycosylation reactions. acs.orgacs.orglookchem.comresearchgate.net This key step involves the coupling of a furanoid glycal with a protected 3-iodopyrazolo[4,3-d]pyrimidine derivative. researchgate.net This method provides a regio- and stereospecific route to the desired C-nucleosides. researchgate.net Subsequent chemical transformations, including deprotection and, in the case of 2',3'-dideoxyformycin B, deoxygenation of the 3'-hydroxyl group, yield the final products. researchgate.net An alternative efficient synthesis of 2',3'-dideoxyformycin B has been developed starting from the inexpensive D-glucosamine. ucla.edu
| Target Compound | Key Synthetic Strategy | Starting Materials |
| 2'-Deoxyformycin B | Palladium-mediated C-glycosyl bond formation | Furanoid glycal, Protected 3-iodopyrazolo[4,3-d]pyrimidine |
| 2',3'-Dideoxyformycin B | Palladium-mediated C-glycosyl bond formation | Furanoid glycal, Protected 3-iodopyrazolo[4,3-d]pyrimidine |
| 2',3'-Dideoxyformycin B | Multi-step synthesis from an inexpensive starting material | D-glucosamine |
2',3'-Dideoxy-4'-selenonucleoside Analogues
In an effort to explore the impact of heteroatom substitution in the sugar ring, 2',3'-dideoxy-4'-selenonucleoside analogues have been synthesized. nih.gov The synthesis of these bioisosteric analogues of 2',3'-dideoxynucleosides starts from the chiral template, D-glutamic acid. nih.gov Key steps in this synthetic route include a stereoselective ring-closure reaction of a dimesylate with a selenium source and a Pummerer-type condensation of the resulting selenoxide with nucleobases. nih.gov Similarly, L-2',3'-dideoxy-4'-selenonucleosides have been synthesized from L-glutamic acid, also utilizing a Pummerer-type condensation as a crucial step. nih.gov
Sugar-Modified this compound Analogues
Modifications to the sugar moiety of this compound have been explored to generate novel analogues. The synthesis of branched-chain 3'-C-cyanomethyl-2',3'-dideoxy sugar nucleosides has been reported. nih.gov This synthesis involves the condensation of a 3'-ketonucleoside with diethyl cyanomethylphosphonate via a Wittig reaction, followed by reduction and subsequent deoxygenation steps. nih.gov Additionally, various sugar and ribonucleoside analogues have been synthesized from α-D-glucose through a multi-step process. nih.govmdpi.com
Base-Modified this compound Analogues
The synthesis of base-modified nucleoside analogues often involves the preparation of modified 2'-deoxyribonucleoside triphosphates (dNTPs). nih.govcas.cz These modified dNTPs can be synthesized through classical triphosphorylation of the corresponding nucleosides or via aqueous cross-coupling reactions of halogenated dNTPs. nih.gov These modified building blocks can then be incorporated into DNA strands by DNA polymerases, allowing for the creation of nucleic acids with tailored properties. nih.govcas.cz The synthesis of 7-deazapurine 2',3'-dideoxyribonucleosides has been achieved from 2'-deoxy- or 3'-deoxyribonucleosides through Barton deoxygenation or by the elimination of sugar hydroxyl groups. researchgate.net
Novel Synthetic Routes and Catalysis in Nucleoside Analogue Synthesis
The development of novel synthetic routes and the application of catalysis are pivotal in advancing the field of nucleoside analogue synthesis, offering more efficient and sustainable methods. nih.gov Recent innovations have focused on both chemical and biocatalytic approaches to overcome the challenges associated with traditional synthetic methods. nih.govrsc.org
Biocatalysis, in particular, has emerged as a powerful tool. tandfonline.comresearchgate.net The use of enzymes such as nucleoside phosphorylases and 2'-deoxyribosyltransferases for transglycosylation reactions allows for the efficient and selective formation of the glycosidic bond. researchgate.net Engineered enzymes are being developed to broaden the substrate scope and improve the catalytic efficiency for the synthesis of complex nucleoside analogues. researchgate.net Fully biocatalytic cascades have been successfully implemented for the synthesis of antiviral nucleoside analogues, demonstrating the potential of these methods for industrial-scale production. researchgate.net
In the realm of chemical synthesis, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have proven to be versatile for the formation of C-C bonds in the synthesis of C-nucleosides. tandfonline.com Innovations also include the development of novel strategies for constructing the sugar moiety from acyclic precursors. rsc.org The integration of chemical and biocatalytic steps in chemoenzymatic synthesis offers a powerful approach, combining the advantages of both methodologies to access novel nucleoside structures that would be difficult to prepare using either approach in isolation. nih.govrsc.org
| Synthetic Approach | Key Features | Examples of Application |
| Biocatalysis | High stereo- and regioselectivity, environmentally friendly. | Transglycosylation reactions using nucleoside phosphorylases and 2'-deoxyribosyltransferases. researchgate.net |
| Chemical Catalysis | Versatile for bond formation, well-established methodologies. | Palladium-catalyzed Heck coupling for C-nucleoside synthesis. tandfonline.com |
| Chemoenzymatic Synthesis | Combines the advantages of both chemical and biocatalytic methods. | Integrated multi-step synthesis of complex nucleoside analogues. nih.govrsc.org |
| Novel Synthetic Routes | Construction of sugar moieties from acyclic precursors. | Access to diverse and complex sugar structures. rsc.org |
Molecular Mechanisms of Action and Biological Targets Preclinical Focus
Interactions with Cellular Enzymes and Metabolic Pathways
The biological activity of 2',3'-Dideoxyformycin A is fundamentally linked to its ability to interact with and modulate various cellular enzymes and metabolic pathways, particularly those involved in purine (B94841) metabolism. As a nucleoside analog, its structure dictates its specific interactions and subsequent cellular effects.
Inhibition of Adenosine-Utilizing Enzymes
A primary target for adenosine (B11128) analogs is Adenosine Deaminase (ADA), an enzyme crucial for purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.com Formycin A, a related C-nucleoside, is known to be a substrate for ADA. However, modifications to the sugar moiety, as seen in 2',3'-dideoxyadenosine (B1670502) (ddA), can confer resistance to deamination by ADA. nih.gov Analogs of ddA with functional groups at the 2-position have been shown to be poor substrates and act as competitive inhibitors of mammalian adenosine deaminase. nih.gov
Similarly, coformycin (B1669288) and its analog 2'-deoxycoformycin (B8070352) (also known as pentostatin) are potent transition-state analogue inhibitors of adenosine deaminases, binding with extremely high affinity (picomolar dissociation constants) to enzymes from various species. nih.gov These inhibitors mimic the tetrahedral intermediate of the deamination reaction. nih.gov Given that this compound is a C-nucleoside analog of 2',3'-dideoxyadenosine, its interaction with ADA is critical. C-nucleosides are generally more resistant to enzymatic cleavage of the glycosidic bond. This structural feature suggests that this compound is likely a poor substrate for ADA and may act as a competitive inhibitor, similar to other modified dideoxyadenosine analogs.
Substrate Specificity for Kinases (e.g., Adenosine Kinase vs. Deoxycytidine Kinase)
For nucleoside analogs to become active, they must first be phosphorylated to their monophosphate, diphosphate (B83284), and ultimately triphosphate forms. This initial phosphorylation is catalyzed by cellular nucleoside kinases, which often exhibit distinct substrate specificities.
Research on the phosphorylation of 2',3'-dideoxynucleoside (ddN) analogs has shown clear distinctions between kinases. Human deoxycytidine kinase (dCK) is highly efficient at phosphorylating cytosine-containing ddN analogs. nih.gov However, dCK is completely inactive toward purine-containing ddN analogs such as 2',3'-dideoxyadenosine (ddAdo), 2',3'-dideoxyinosine, and 2',3'-dideoxyguanosine. nih.gov
Conversely, studies using human T lymphoblastoid CEM cells deficient in different kinases have implicated adenosine kinase (AK) as a key enzyme in the phosphorylation of ddAdo. nih.gov Extracts from AK-deficient cells showed decreased ddAdo phosphorylating activity, and these cells exhibited a five-fold decreased sensitivity to ddAdo's toxic effects. nih.gov This strongly suggests that adenosine kinase, not deoxycytidine kinase, is responsible for the initial phosphorylation of purine dideoxynucleosides like ddAdo. nih.gov As a close analog of ddAdo, this compound is expected to follow the same activation pathway, being a substrate for adenosine kinase while being a poor substrate, if at all, for deoxycytidine kinase.
| Enzyme | Substrate Activity with Purine Dideoxynucleosides (e.g., ddAdo) | Reference |
|---|---|---|
| Adenosine Kinase (AK) | Active - Plays an important role in phosphorylation. | nih.gov |
| Deoxycytidine Kinase (dCK) | Inactive - No phosphorylation detected. | nih.gov |
Effects on Purine Salvage Pathway
The purine salvage pathway allows cells to recycle purine bases and nucleosides, saving the energy required for de novo synthesis. columbia.edupressbooks.pub A key enzyme in this pathway is purine nucleoside phosphorylase (PNP), which reversibly cleaves the N-glycosidic bond of purine (deoxy)ribonucleosides like inosine and guanosine (B1672433) to yield the free purine base and (deoxy)ribose-1-phosphate. mdpi.comuniprot.org
Studies on the metabolism of 2',3'-dideoxyinosine (ddI) show that it is a substrate for PNP, leading to its breakdown into hypoxanthine. nih.govnih.gov This enzymatic degradation is a significant clearance route for ddI. nih.govnih.gov However, this compound is a C-nucleoside, meaning it has a carbon-carbon bond between the ribose sugar and the pyrazolopyrimidine base, instead of the typical carbon-nitrogen bond found in standard nucleosides. This C-C bond is not susceptible to cleavage by purine nucleoside phosphorylase. Therefore, a primary effect of this compound on the purine salvage pathway is its resistance to degradation by PNP, which would lead to a longer intracellular half-life compared to N-glycosidic bond-containing analogs like ddI. This resistance to phosphorolysis is a key characteristic that differentiates its metabolism from many other purine nucleoside analogs.
Enzyme Inhibition Dynamics and Kinetics
The interaction of an inhibitor with an enzyme can be characterized by its kinetics, which provides insight into its mechanism of action. washington.edu Reversible inhibitors can be classified based on how they affect the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax). rose-hulman.edu
Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. libretexts.org This increases the apparent Km but does not affect the Vmax, as the inhibition can be overcome by high substrate concentrations. rose-hulman.edu
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. washington.edu This type of inhibition reduces the apparent Vmax but does not change the Km. teachmephysiology.com
Transition-state analogue inhibitors, such as coformycin and 2'-deoxycoformycin, are a potent class of competitive inhibitors. nih.gov They are chemically stable molecules that mimic the unstable transition state of the enzymatic reaction, thereby binding to the active site with very high affinity. nih.gov This often leads to slow-onset, tight-binding inhibition. nih.gov Given that this compound is an analog of coformycin, it is plausible that its inhibitory activity against enzymes like ADA follows a competitive or transition-state analogue mechanism, characterized by a low inhibition constant (Ki).
Cellular Uptake and Intracellular Metabolism
The journey of this compound from the extracellular environment to its active form within the cell involves transport across the cell membrane and subsequent metabolic activation.
Phosphorylation and Activation of this compound
For this compound to exert its ultimate biological effects (such as incorporation into nucleic acids and chain termination), it must be converted into its triphosphate derivative. This conversion is a stepwise process initiated by cellular kinases. embopress.org
As established, the crucial first step is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate. Evidence from studies with the closely related analog, 2',3'-dideoxyadenosine (ddAdo), points to adenosine kinase as the primary enzyme responsible for this initial phosphorylation. nih.gov Cells lacking adenosine kinase are less efficient at phosphorylating ddAdo and are more resistant to its effects. nih.gov
Once the 5'-monophosphate is formed, it is sequentially phosphorylated by other cellular kinases (nucleoside monophosphate and diphosphate kinases) to yield the diphosphate and finally the active 5'-triphosphate derivative. This active triphosphate can then compete with the natural corresponding deoxynucleoside triphosphate (dATP) for incorporation into DNA by DNA polymerases. The absence of a 3'-hydroxyl group on the dideoxy sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. This process of phosphorylation is thus the essential activation pathway for the compound's biological activity. nih.gov
Resistance to Deaminases (e.g., Adenosine Deaminase)
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively. medchemexpress.com This process is vital for the normal function and development of lymphocytes, a type of white blood cell essential for immunity. medlineplus.gov Many nucleoside analogues, which are synthetic compounds that mimic natural nucleosides, are susceptible to deamination by ADA. This enzymatic modification often leads to their inactivation, reducing their therapeutic efficacy. For instance, 2',3'-dideoxyadenosine (ddA) analogues can be poor substrates for or are completely resistant to deamination by mammalian ADA. nih.gov
This compound belongs to a class of compounds known as C-nucleosides. researchgate.netasm.org A defining structural feature of C-nucleosides is the presence of a carbon-carbon (C-C) bond connecting the sugar moiety to the heterocyclic base. nih.gov This is in stark contrast to the natural N-nucleosides, like adenosine, which possess a carbon-nitrogen (C-N) glycosidic bond. beilstein-journals.org The C-C glycosidic bond in this compound and other C-nucleosides is significantly more resistant to enzymatic and hydrolytic cleavage. nih.gov Enzymes such as adenosine deaminase and nucleoside phosphorylases, which recognize and act upon the N-glycosidic linkage, are unable to cleave the stable C-C bond of Formycin A and its derivatives. This inherent resistance to deaminating enzymes like ADA is a key preclinical feature, as it prevents metabolic inactivation and prolongs the compound's potential therapeutic window. nih.govunal.edu.co
Conformational Analysis and Biological Activity
Glycosidic Bond Conformation (e.g., syn vs. anti)
The rotation around the C-C glycosidic bond in this compound gives rise to two principal conformations: syn and anti. libretexts.org These conformers describe the orientation of the pyrazolopyrimidine base relative to the dideoxyribose sugar ring. In the anti conformation, the bulkier part of the base is pointed away from the sugar, whereas in the syn conformation, it is positioned over the sugar ring.
Studies on Formycin and its analogues have shown a strong preference for the syn conformation. bibliotekanauki.placs.org This preference is a distinguishing feature compared to natural purine nucleosides which typically favor the anti conformation. The stabilization of the syn form in Formycin derivatives is often attributed to intramolecular interactions, such as hydrogen bonding between the base and the sugar moiety. This conformational preference is critical as it presents a different set of hydrogen-bonding donors and acceptors to a target enzyme's active site, influencing binding affinity and biological activity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used to determine the predominant conformation in solution. nih.govtandfonline.comnih.gov
| Compound Type | Typical Glycosidic Conformation | Key Stabilizing Factors |
|---|---|---|
| Natural Purine Nucleosides (e.g., Adenosine) | anti | Steric hindrance between the base and sugar in the syn form is minimized. |
| Formycin A and its derivatives | syn | Intramolecular hydrogen bonding and specific electronic effects of the C-C bond. bibliotekanauki.placs.org |
Structural Features Dictating Molecular Interactions
The biological activity of this compound is dictated by a combination of its key structural features. These features collectively determine how the molecule interacts with its biological targets, primarily viral enzymes in a preclinical context.
Dideoxy Sugar Moiety : The absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring is a critical feature of the dideoxynucleoside class. wikipedia.org Once intracellularly phosphorylated to its triphosphate form, the molecule can act as a DNA chain terminator. nih.gov When a viral polymerase incorporates the triphosphate of this compound into a growing DNA chain, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting replication. acs.orgbohrium.com
C-Glycosidic Bond : As discussed previously, the robust C-C bond linking the base to the sugar prevents enzymatic degradation, ensuring the molecule remains intact and active within the cell. nih.govunal.edu.co This stability is a significant advantage over N-nucleoside analogues that can be cleaved prematurely.
Syn Conformation : The preferred syn conformation of the pyrazolopyrimidine base orients the molecule in a specific three-dimensional arrangement. This unique shape allows it to fit into the active sites of certain enzymes, such as viral reverse transcriptases, potentially in a manner different from endogenous nucleosides, which could lead to potent and selective inhibition. nih.gov
The interplay of these structural characteristics—the chain-terminating dideoxy sugar, the stable C-C glycosidic bond, and the preferred syn conformation—underpins the preclinical molecular mechanism of this compound.
| Structural Feature | Preclinical Biological Implication |
|---|---|
| Absence of 2' and 3' Hydroxyls | Acts as a DNA chain terminator after conversion to triphosphate form. nih.gov |
| C-C Glycosidic Bond | Confers resistance to enzymatic cleavage by deaminases and phosphorylases. nih.gov |
| Syn Glycosidic Conformation | Presents a unique shape for interaction with enzyme active sites, influencing binding and inhibition. bibliotekanauki.placs.org |
Preclinical Biological Activities in in Vitro and in Vivo Models
Antiviral Activities of 2',3'-Dideoxyformycin A and Analogues
Evaluation Against Retroviruses (e.g., HIV) in Cell-Based Assays
The emergence of the human immunodeficiency virus (HIV) spurred intensive research into novel antiviral agents. Among the compounds investigated were 2',3'-dideoxynucleosides, which demonstrated a significant ability to inhibit the infectivity of the virus responsible for acquired immunodeficiency syndrome (AIDS). nih.gov These compounds, including this compound, have been shown to be broad-spectrum antiretroviral agents. nih.gov Their mechanism of action involves the inhibition of proviral DNA synthesis, a critical step in the retroviral replication cycle. nih.gov
The effectiveness of these dideoxynucleosides is not uniform across all conditions and can be significantly influenced by the specific type of cells used in the assays. nih.gov Studies have shown that exposure to the drug during the initial 24 hours of infection is nearly as effective as continuous treatment in preventing a single cycle of virus infection and expression. nih.gov This highlights that the crucial window for the drug's action is during the reverse transcription and provirus integration stages. nih.gov
The antiviral potential of these compounds extends beyond HIV to other evolutionarily diverse mammalian type C and animal lentiviruses. nih.gov Under specific laboratory conditions, the infectivity of these retroviruses could be reduced by several orders of magnitude. nih.gov This broad-spectrum activity underscores the potential of 2',3'-dideoxynucleoside analogues in the control and treatment of various retrovirus-induced diseases in both animals and humans. nih.gov
Activity Against Other Viruses
While the primary focus has been on retroviruses, the antiviral activity of nucleoside analogues extends to other types of viruses. For instance, doxycycline, another type of antimicrobial agent, has shown in vitro antiviral activity against respiratory viruses like Influenza A Virus (H1N1). japi.org This suggests that the general mechanisms of inhibiting viral replication can sometimes be applied across different viral families.
Anticancer and Cytotoxic Activities
Inhibition of Cancer Cell Line Proliferation
In the realm of oncology, various natural and synthetic compounds are continuously evaluated for their potential to inhibit the growth of cancer cells. While specific data on this compound's direct activity against S49 cancer cells is not detailed in the provided search results, the broader class of peptides and other natural compounds have shown significant anticancer activities. nih.govfrontiersin.org These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.govmdpi.com For example, certain antimicrobial peptides have demonstrated cytotoxicity towards human cancer cells. nih.gov The exploration of such compounds is a promising avenue for developing new cancer therapies. nih.gov
Cytotoxicity Against Parasitic Organisms
The cytotoxic activities of various compounds are also being harnessed to combat parasitic diseases like leishmaniasis, a disease caused by protozoa of the Leishmania genus. nih.gov The development of skin ulcers in cutaneous leishmaniasis is associated with an inflammatory response that, while aimed at controlling the parasite, also contributes to the pathology. nih.gov
Treatment of leishmaniasis currently relies on a limited number of drugs, many of which have significant drawbacks. frontiersin.org Research into new therapeutic options is crucial. While direct studies on this compound against Leishmania are not specified in the provided results, the evaluation of novel compounds for their anti-leishmanial activity is an active area of research. scielo.brjhpr.ir For instance, derivatives of natural compounds like licarin A have shown significant activity against both the promastigote and amastigote stages of Leishmania amazonensis. scielo.br The effectiveness of such compounds is often evaluated by their ability to kill the parasite without being overly toxic to host cells, a measure known as the selectivity index. scielo.br
Structure Activity Relationship Sar Studies of 2 ,3 Dideoxyformycin a Derivatives
Influence of Sugar Moiety Modifications
Impact of Deoxy- and Dideoxy- Modifications
The defining feature of 2',3'-Dideoxyformycin A is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. This "dideoxy" configuration is fundamental to the mechanism of action for many antiviral nucleoside analogs. By lacking the 3'-hydroxyl group, these molecules act as chain terminators during DNA synthesis, a process catalyzed by viral polymerases such as reverse transcriptase.
In general, for antiviral activity, the dideoxy nature of the sugar is critical. The presence of a 3'-hydroxyl group would restore the ability to form a phosphodiester bond, allowing DNA chain elongation to continue and thereby abolishing the inhibitory activity. While the parent compound is already a dideoxy derivative, SAR studies on related nucleosides confirm that the transition from a ribonucleoside (with 2' and 3' hydroxyls) to a 2'-deoxyribonucleoside, and further to a 2',3'-dideoxyribonucleoside, progressively enhances its potency as a viral polymerase inhibitor. Conversely, in some other contexts, such as for hypnotic activity in uridine (B1682114) derivatives, modifications to the sugar moiety, including deoxy substitutions, have been found to decrease the desired activity, indicating that the necessity of specific sugar hydroxyls is highly dependent on the biological target. Current time information in London, GB.
Role of 2',3'-Unsaturation and Other Sugar Substitutions
Introducing a double bond between the 2' and 3' carbons of the sugar ring, creating a 2',3'-unsaturated derivative, can significantly influence biological activity. This modification flattens the conformation of the sugar ring and introduces a region of electron density (a π-bond).
Enhanced Activity: In many anti-HIV nucleosides, 2',3'-unsaturation leads to a substantial increase in potency. For instance, the 2',3'-unsaturated analog of dideoxythymidine was found to be significantly more potent against HIV than its saturated dideoxy counterpart. mdpi.com This enhanced activity can be attributed to favorable interactions with the target enzyme. Molecular modeling studies have suggested that the 2',3'-double bond can engage in hydrophobic π-π interactions with the aromatic rings of amino acid residues, such as Tyr115, in the active site of HIV-1 reverse transcriptase. ekb.eg
Other Substitutions: Beyond unsaturation, other substitutions on the sugar ring can modulate activity. The introduction of small alkyl or acyl groups, such as in 2',3',5'-tri-O-methyl or -acetyl derivatives, has been shown in some nucleoside series to confer activity upon intravenous administration, where the parent compounds were inactive. Current time information in London, GB. The addition of a fluoro group at the 2' position in conjunction with 2',3'-unsaturation can also impact activity, though bulky substituents at the 4' position may introduce steric hindrance, reducing efficacy against certain drug-resistant viral strains. ekb.eg
| Modification | Structural Change | General Effect on Antiviral Activity | Rationale / Example |
|---|---|---|---|
| Dideoxy | Removal of 2'-OH and 3'-OH groups | Essential for activity | Acts as a DNA chain terminator. |
| 2',3'-Unsaturation | Introduction of a C=C double bond between 2' and 3' carbons | Often increases potency | Enhances binding to viral enzymes through π-π stacking interactions. ekb.eg |
| Fluorination | Addition of a fluorine atom (e.g., at 2' position) | Variable; can enhance activity | Alters electronic properties and sugar pucker. |
| Alkylation/Acylation | Addition of methyl or acetyl groups to remaining hydroxyls (e.g., 5'-OH) | Can improve pharmacokinetic properties | May increase lipophilicity, aiding cell membrane permeability. Current time information in London, GB. |
Effects of Chiral Configuration (e.g., L- and D-configurations)
Chirality, or the "handedness" of a molecule, is a critical factor in drug design because biological targets like enzymes and receptors are themselves chiral. tsijournals.comnih.govrsc.org Nucleosides naturally occur in the D-configuration. However, the synthesis of their non-natural mirror images, the L-enantiomers, has become a vital strategy in drug development.
The general finding is that the biological activity resides predominantly in one enantiomer, termed the eutomer, while the other, the distomer, is often inactive or has a different, sometimes undesirable, effect. tsijournals.com For nucleoside analogs, the D-isomer is typically the more active form as it mimics the natural substrates of polymerases. However, L-nucleosides have shown significant therapeutic potential. They are often poor substrates for human cellular kinases, leading to lower host cytotoxicity. Furthermore, some L-analogs retain potent activity against viral enzymes, including strains that have developed resistance to D-isomers. The synthesis of L-enantiomers of related 7-deazapurine 2',3'-dideoxyribonucleosides highlights the accessibility of these stereoisomers for biological evaluation. sci-hub.se
Impact of Nucleobase Modifications
The heterocyclic base of Formycin A, a pyrazolo[3,4-d]pyrimidine, is an isomer of adenine (B156593) and offers multiple sites for modification to probe and improve interactions with biological targets.
Substituent Effects at the Pyrazolopyrimidine 6-Position
The 6-position of the pyrazolo[3,4-d]pyrimidine ring is analogous to the 6-position of purines, a site frequently modified in drug discovery. SAR studies on related heterocyclic scaffolds show that substitutions at this position can dramatically alter biological activity. For example, in a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines evaluated as kinase inhibitors, the nature of the group at the C-6 position was critical. Compounds with a thiophenethyl group at C-6 exhibited better CDK2 inhibitory activity compared to those with a simple alkyl group (thiopentane). nih.gov In another study on thieno[2,3-d]pyrimidines, various 6-substituted analogs were developed as inhibitors of purine (B94841) biosynthesis, demonstrating the position's importance for targeting specific enzymes. nih.gov A 1975 study detailed a method for synthesizing 6-seleno-substituted Formycin, directly modifying the 6-amino group and indicating that this position is synthetically accessible for creating analogs with altered electronic and steric properties. rsc.org
| Modification Site | Substitution Type | General Effect on Activity | Rationale / Example |
|---|---|---|---|
| 6-Position | Alkylthio vs. Arylthio groups | Potency is highly dependent on the specific group | Arylthio groups can provide better enzyme inhibition than simple alkylthio groups in related pyrazolopyrimidines. nih.gov |
| 6-Position | Amino to Seleno group | Alters electronic properties | Creates novel analogs for biological testing, such as 6-seleno-formycin. rsc.org |
| Heterocyclic Core | Bioisosteric replacement | Can improve metabolic stability and pharmacokinetics | Replacing parts of the pyrazolopyrimidine ring with bioisosteres like triazoles or oxadiazoles (B1248032) is a common medicinal chemistry strategy. researchgate.net |
Bioisosteric Replacements in the Heterocyclic Base
Bioisosteric replacement is a strategy in medicinal chemistry where one functional group or substructure is replaced with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability or toxicity. researchgate.netresearchgate.netresearchgate.net The pyrazolopyrimidine core of Formycin A is itself a bioisostere of the purine ring system found in natural nucleosides.
Improved Metabolic Stability: Altering the ring system can block sites of metabolic oxidation.
Modulated Physicochemical Properties: Changes can affect solubility, lipophilicity, and permeability.
Novel Intellectual Property: Creating structurally distinct molecules with similar activity is valuable in drug development.
Quantitative Structure-Activity Relationships (QSAR) and Computational Approaches
In the exploration of the Structure-Activity Relationships (SAR) of this compound and its derivatives, computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, serve as powerful tools. These methods provide deep insights into the molecular interactions governing the biological activity of these compounds, particularly as inhibitors of enzymes like adenosine (B11128) deaminase (ADA), and guide the rational design of new, more potent analogs.
Predictive Modeling for Biological Activity
Predictive modeling through QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which are analogs of adenosine, QSAR models are invaluable for predicting their inhibitory potency against target enzymes such as adenosine deaminase (ADA).
The development of a robust QSAR model begins with a dataset of compounds with experimentally determined biological activities (e.g., inhibition constants, Kᵢ). For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the observed biological activity.
A QSAR study on a series of adenine nucleoside inhibitors of ADA revealed that the binding affinity is significantly correlated with specific theoretical descriptors. tandfonline.com The analysis indicated that the molecular volume, the dipole moment of the molecule, the electric charge around the N1 atom of the adenine ring, and the highest positive charge on the molecule are crucial for the interaction with ADA. tandfonline.comnih.gov Such models allow for the virtual screening of novel derivatives, prioritizing the synthesis of compounds predicted to have high activity. For instance, QSAR models for nucleoside analogs have been successfully developed to predict anticancer and anti-HIV activities, demonstrating the broad applicability of this approach in drug discovery. acs.orgd-nb.info
The predictive power of a QSAR model is assessed through rigorous validation techniques. A statistically significant and validated model can then be used to predict the activity of newly designed compounds, thereby accelerating the drug development process.
| Descriptor | Symbol | Significance in Binding to ADA |
|---|---|---|
| Molecular Volume | Vol | Relates to the size and shape of the inhibitor and its fit within the enzyme's active site. |
| Dipole Moment | Dipm | Influences the overall polarity of the molecule and its long-range interactions with the protein. |
| Electric Charge around N1 atom | ECN1 | Highlights the importance of the electronic environment of the purine-like ring for specific interactions. |
| Highest Positive Charge | HPOST | Indicates key electrophilic centers on the inhibitor that may interact with nucleophilic residues in the enzyme. |
Molecular Docking and Dynamics Simulations in SAR
Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a three-dimensional and dynamic view of how this compound derivatives interact with their biological targets at an atomic level.
Molecular Docking is used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor, such as the active site of an enzyme. For this compound derivatives targeting ADA, docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For example, docking studies on ADA inhibitors have shown that interactions with key residues like His17, Gly184, Asp295, and Asp296 are crucial for binding. plos.org The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of different derivatives and the prioritization of those with the most favorable predicted binding energies. tandfonline.com
Molecular Dynamics (MD) Simulations offer a more in-depth understanding by simulating the movement of every atom in the protein-ligand complex over time. isc.ac This provides insights into the flexibility of both the ligand and the protein, the stability of the binding pose predicted by docking, and the energetic contributions of different interactions. MD simulations have been used to study ADA-inhibitor complexes, revealing that the enzyme can exist in "open" and "closed" conformations depending on the bound inhibitor. plos.orgrsc.org These simulations can also be used to calculate the binding free energy, which is a more accurate predictor of potency than docking scores alone. acs.orgresearchgate.net For instance, MD simulations of the ADA complex with (8R)-deoxycoformycin, an analog structurally related to this compound, showed that Asp19 and His17 form strong interactions with the 5' hydroxyl group of the sugar moiety, highlighting their importance in binding. acs.org
Together, docking and MD simulations are instrumental in understanding the SAR of this compound derivatives. They allow researchers to visualize how structural modifications, such as changes to the sugar moiety or the heterocyclic base, affect the binding mode and affinity for the target enzyme. This detailed molecular insight is critical for the rational design of next-generation inhibitors with improved potency and selectivity.
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Parent Compound | -8.5 | His17, Asp295, Gly184 |
| Derivative 1 | N-methyl on pyrazole (B372694) ring | -8.9 | His17, Asp295, Gly184, Trp117 |
| Derivative 2 | 5'-Hydroxymethyl replaced with 5'-azido | -7.8 | Asp295, Gly184 |
| Derivative 3 | 7-Amino group replaced with hydroxyl | -8.2 | His17, Asp295, Asp296 |
Advanced Analytical Methodologies in 2 ,3 Dideoxyformycin a Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the precise chemical structure and three-dimensional shape of 2',3'-Dideoxyformycin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. slideshare.net It provides detailed information about the chemical environment of individual atoms, particularly protons (¹H) and carbon-13 (¹³C), within the molecule. ipb.ptox.ac.uk By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can piece together the complete atomic connectivity and stereochemistry of the compound. ox.ac.uk
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the initial steps in characterization. ipb.pt For more complex structures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei, confirming the structural framework. ox.ac.uk For instance, the synthesis of related C-nucleosides has been confirmed using such advanced NMR techniques. tandfonline.com
Table 1: Key NMR Data for Structural Confirmation of C-Nucleosides
| NMR Experiment | Information Obtained | Relevance to this compound |
| ¹H NMR | Provides information on the number and electronic environment of protons. slideshare.net | Determines the proton framework of the ribose and formycin rings. |
| ¹³C NMR | Reveals the number and types of carbon atoms. ipb.pt | Confirms the carbon skeleton of the molecule. |
| COSY | Shows proton-proton couplings, indicating which protons are adjacent. ox.ac.uk | Establishes the connectivity of protons within the sugar and base moieties. |
| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). ox.ac.uk | Crucial for connecting the sugar and base components and confirming the C-glycosidic bond. |
| NOESY | Identifies protons that are close in space, providing stereochemical information. | Helps in determining the relative orientation of substituents on the sugar ring. |
X-Ray Crystallography for Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.govlibretexts.org This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous view of the molecule's conformation. nih.govcreative-biostructure.com For this compound, X-ray crystallography can confirm the stereochemistry at each chiral center and reveal the preferred conformation of the furanose ring and the orientation of the formycin base relative to the sugar.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. nih.govlibretexts.org The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is built and refined. nih.gov This technique has been successfully applied to determine the structure of related nucleoside analogs, providing critical insights into their structure-activity relationships. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the purification, analysis, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying components in a mixture. nih.govnih.gov In the context of this compound research, HPLC is routinely used to assess the purity of synthetic batches and to analyze its stability under various conditions. kisti.re.kr Reversed-phase HPLC, often with a C18 column, is a common mode of separation for nucleoside analogs. nih.gov
The method involves injecting the sample into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to elute the components. oiv.int Detection is typically achieved using a UV detector, as the formycin moiety of this compound contains a chromophore that absorbs UV light. nih.govpensoft.net The retention time and peak area are used for qualitative identification and quantitative analysis, respectively.
Table 2: Typical HPLC Parameters for Nucleoside Analog Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govpensoft.net | Elutes the compound from the column. |
| Flow Rate | 0.5 - 1.5 mL/min nih.govnih.gov | Controls the speed of the mobile phase. |
| Detection | UV spectrophotometry (e.g., at 210 nm or 240 nm). nih.govpensoft.net | Detects and quantifies the analyte as it elutes. |
| Injection Volume | 10 - 50 µL oiv.intpensoft.net | The amount of sample introduced into the system. |
Mass Spectrometry (MS) Coupled Techniques for Identification and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. vanderbilt.edusapub.org When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific method for identifying and quantifying compounds. ohmx.bio LC-MS is invaluable in the analysis of this compound, providing confirmation of its molecular weight and elemental composition.
In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected. sapub.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the definitive identification of the compound and its metabolites. arizona.edulibretexts.org
Bio-Analytical Assays for Target Interaction and Cellular Activity
Bio-analytical assays are crucial for understanding the biological effects of this compound, including its interaction with target molecules and its activity within cells. ohmx.bio These assays are essential for evaluating its potential as a therapeutic agent. nih.gov
A variety of assay formats can be employed to study the interaction of this compound with its biological targets, which are often enzymes or other proteins. Techniques such as enzyme-linked immunosorbent assays (ELISA) and other ligand-binding assays can quantify these interactions. wuxiapptec.com For instance, if this compound is designed to inhibit a specific enzyme, enzymatic assays would be used to determine its inhibitory potency (e.g., IC₅₀ value).
Cell-based assays are used to assess the compound's effect on cellular processes. researchgate.net These can include proliferation assays, which measure the compound's ability to inhibit cell growth, and cytotoxicity assays, which determine its toxicity to cells. researchgate.net For antiviral research, plaque reduction assays or reporter gene assays in infected cell lines are commonly used to evaluate the compound's ability to inhibit viral replication. The data from these assays provide a critical link between the chemical properties of this compound and its biological function.
Enzyme Activity Assays for Inhibition Studies
Enzyme activity assays are fundamental laboratory methods for measuring the rate of an enzymatic reaction and are crucial for studying enzyme kinetics and inhibition. thermofisher.com These assays are pivotal in the research of this compound to determine its inhibitory effects on specific enzymes. The general principle involves monitoring the change in concentration of either the substrate or the product over time. thermofisher.com
A primary target for this compound is Adenosine (B11128) Deaminase (ADA) , an enzyme involved in purine (B94841) metabolism. nih.gov Inhibition of ADA by analogs of 2',3'-dideoxyadenosine (B1670502) has been demonstrated through competitive inhibition assays. nih.gov These assays typically utilize spectrophotometric methods to measure the rate of deamination of adenosine to inosine (B1671953). thermofisher.comnih.gov The presence of an inhibitor like this compound would lead to a decrease in the rate of this reaction, which can be quantified to determine the inhibitor's potency, often expressed as an inhibition constant (Kᵢ).
Another key enzyme in purine metabolism is Purine Nucleoside Phosphorylase (PNP) . nih.govnih.gov This enzyme catalyzes the reversible phosphorolysis of purine nucleosides. mdpi.comuniprot.org Enzyme inhibition assays have been instrumental in understanding the interaction between dideoxynucleosides and PNP. nih.govnih.gov For instance, studies have shown that phosphorylated metabolites of certain antiviral drugs can inhibit the PNP-dependent breakdown of 2',3'-dideoxyinosine (ddI). nih.govnih.gov These assays often couple the reaction with other enzymes like xanthine (B1682287) oxidase to produce a detectable signal, such as the formation of uric acid, which can be measured spectrophotometrically. toyobousa.com
The antiviral activity of many nucleoside analogs, including the conceptual basis for this compound's mechanism, stems from the inhibition of viral enzymes like HIV Reverse Transcriptase (RT) . frontiersin.orgsavemyexams.com Assays to measure the inhibition of HIV RT are critical. These assays typically measure the incorporation of radiolabeled deoxynucleotides into a DNA strand using a template RNA. nih.gov A potent inhibitor will reduce the amount of incorporated radioactivity.
Table 1: Enzyme Inhibition by this compound Analogs and Related Compounds
| Enzyme Target | Inhibitor/Analog | Assay Principle | Key Findings |
| Adenosine Deaminase (ADA) | 2-functionalized 2',3'-dideoxyadenosine analogs | Competitive inhibition assay measuring deamination of adenosine. | Compounds are competitive inhibitors of ADA. nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Phosphorylated metabolites of tenofovir (B777) and ganciclovir | Inhibition of PNP-dependent degradation of ddI, often coupled with xanthine oxidase. nih.govnih.govtoyobousa.com | Direct inhibition of PNP-dependent ddI breakdown. nih.govnih.gov |
| HIV Reverse Transcriptase (RT) | β-l-dideoxyadenosine-5'-triphosphate (β-l-ddATP) | Measurement of radiolabeled deoxynucleotide incorporation into DNA. | Potent inhibitor of HIV type 1 reverse transcriptase. |
Cell-Based Assays for Preclinical Efficacy
Cell-based assays are indispensable tools in drug discovery and development, providing a more physiologically relevant environment to assess a compound's efficacy and potential toxicity compared to isolated enzyme assays. bioagilytix.comfraunhofer.dejmb.or.kr These assays are crucial for evaluating the preclinical efficacy of this compound.
A common type of cell-based assay is the antiviral assay , which measures the ability of a compound to inhibit viral replication in an infected cell culture. virusbankplatform.be One such method is the CPE (Cytopathic Effect) reduction assay , where the ability of a compound to protect infected cells from virus-induced cell death is quantified. virusbankplatform.be Cell viability can be determined using colorimetric methods. virusbankplatform.be
For anti-HIV studies, T-lymphocyte cell lines are often used. nih.gov The efficacy of a compound like this compound would be assessed by its ability to protect these cells from the cytopathic effects of the HIV virus. nih.gov The concentration of the compound that provides a certain level of protection, such as the 50% effective concentration (EC₅₀), is a key parameter determined from these assays.
Another important cell-based assay is the virus yield assay , which directly measures the inhibition of viral replication by quantifying the amount of viral RNA or infectious virus particles released from infected cells. virusbankplatform.be This confirms that the compound has a direct effect on viral replication. virusbankplatform.be The time-of-addition assay helps to pinpoint the stage of the viral replication cycle at which the compound exerts its effect. virusbankplatform.be
Table 2: Cell-Based Assays for Evaluating Antiviral Efficacy
| Assay Type | Principle | Information Gained |
| CPE Reduction Assay | Measures the ability of a compound to protect infected cells from virus-induced cell death. virusbankplatform.be | Compound's ability to protect cells from viral cytopathic effects. virusbankplatform.be |
| Virus Yield Assay | Quantifies the amount of viral RNA or infectious virus particles released from infected cells. virusbankplatform.be | Direct measurement of the inhibition of viral replication. virusbankplatform.be |
| Time-of-Addition Assay | Cells are treated with the compound at different time points before or after viral infection. virusbankplatform.be | Determines the stage of the viral replication cycle at which the compound is effective. virusbankplatform.be |
Methods for Studying Intracellular Metabolism
Understanding the intracellular metabolism of a drug is critical to comprehending its mechanism of action, as many nucleoside analogs require intracellular activation through phosphorylation. nih.govnih.gov The study of the intracellular metabolism of this compound involves tracking its conversion to its active triphosphate form and identifying any catabolic pathways that may limit its efficacy.
A key technique for this is High-Performance Liquid Chromatography (HPLC) . nih.gov This method is used to separate and quantify the parent compound and its various intracellular metabolites. nih.gov To facilitate detection, radiolabeled versions of the compound, such as with tritium (B154650) ([³H]), are often used. nih.gov Cells are incubated with the radiolabeled compound, and at various time points, intracellular contents are extracted and analyzed by HPLC. nih.gov
The identification of the separated metabolites is typically achieved using mass spectrometry (MS) , which provides information about the molecular weight and structure of the compounds. nih.gov This combination of HPLC and MS is a powerful tool for elucidating metabolic pathways.
For instance, studies on the intracellular metabolism of β-l-2′,3′-dideoxyadenosine (β-l-ddA) revealed that its limited antiviral activity was due to inadequate phosphorylation and significant phosphorolysis. nih.gov These studies utilized HPLC to separate various metabolites, which were then identified by mass spectrometry. nih.gov
Furthermore, understanding the enzymes responsible for the metabolic conversions is crucial. Studies have shown that cytosolic 5'-nucleotidase can catalyze the phosphorylation of 2',3'-dideoxyinosine (ddIno). nih.gov The activity of such enzymes can be assessed in cell extracts or with purified enzymes, often using radiolabeled substrates and analyzing the products by techniques like thin-layer chromatography (TLC) or HPLC.
Table 3: Techniques for Studying Intracellular Metabolism
| Technique | Application | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its intracellular metabolites. nih.gov | Concentrations of the drug and its metabolites over time. nih.gov |
| Mass Spectrometry (MS) | Identification of the chemical structure of metabolites separated by HPLC. nih.gov | Structural elucidation of metabolic products. nih.gov |
| Radiolabeling | Tracing the metabolic fate of the compound within the cell. nih.gov | Following the conversion of the parent drug into its various metabolites. nih.gov |
| Enzyme Assays (with cell extracts or purified enzymes) | Identifying the specific enzymes involved in the metabolic pathways. nih.gov | Understanding the enzymatic basis for the activation and catabolism of the drug. nih.gov |
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Strategies for Advanced Analogues
The synthesis of 2',3'-Dideoxyformycin A and its analogues has been a significant area of research, aiming to improve efficacy and explore new biological activities. tandfonline.comresearchgate.net One of the established methods involves the deoxygenation of the corresponding 2' and 3'-deoxy counterparts. tandfonline.com Another key strategy is the radical β-elimination of bromo and phenoxythiocarbonyl groups. tandfonline.com
A notable synthetic route starts with 5'-O-(2-acetoxyisobutyryl)-3'-deoxyformycin A, which is then acylated and subsequently deoxygenated using tributyltin hydride to yield a precursor that, upon removal of the protecting group, affords this compound. tandfonline.com Similar strategies have been employed for the synthesis of related compounds like 2',3'-dideoxytubercidin. tandfonline.com
More advanced and efficient synthetic methodologies are continuously being explored. Palladium-mediated coupling reactions, for instance, have been successfully used for the synthesis of C-nucleosides, including analogues of formycin. tandfonline.comacs.orgacs.org These methods offer high stereoselectivity and are crucial for creating a diverse range of analogues for further study. acs.org The development of multi-component reactions and diversity-oriented synthesis strategies are also contributing to the rapid generation of novel nucleoside analogues with varied functionalities. mdpi.comrsc.org
Elucidation of Unexplored Molecular Targets and Signaling Pathways
While the primary mechanisms of action for many nucleoside analogues are understood, research into this compound is beginning to uncover its effects on a wider range of molecular targets and signaling pathways. Nucleoside analogues can influence various cellular processes, including cell proliferation, survival, and differentiation by interacting with key signaling molecules. genome.jp
Errors in cellular signaling are implicated in a variety of diseases, making the elucidation of these pathways critical. wikipedia.org Signaling pathways are complex networks that can be modulated by external and internal stimuli. Key pathways that are often investigated in the context of nucleoside analogue activity include:
Ras Signaling Pathway: This pathway is central to regulating cell proliferation, survival, and differentiation. genome.jp
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival.
MAPK Signaling Pathway: This pathway is involved in cellular responses to a wide array of stimuli and is often linked to cell proliferation and differentiation. wikipedia.org
The interaction of this compound with these and other pathways is an active area of investigation. For instance, some ribonucleoside analogs have been found to inhibit HIV-1 replication by targeting reverse transcription, either through premature chain termination or by increasing viral mutagenesis. asm.org The specific effects of this compound on these processes are still being fully explored.
Integration of Advanced Preclinical Models for Enhanced Compound Evaluation
The evaluation of new chemical entities like this compound relies heavily on robust preclinical models that can accurately predict clinical outcomes. There is a growing emphasis on moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models and in vivo systems. nih.gov
3D cell culture models, such as spheroids and organoids, better mimic the in vivo environment, providing a more accurate platform for assessing the efficacy and potential toxicity of new compounds. nih.gov These models are particularly important for studying complex biological processes like those involved in cancer and viral infections.
The selection of an appropriate preclinical model is critical, as different models can yield varying results. nih.gov For example, in the evaluation of FAP-targeted radiopharmaceuticals, it was found that tracer uptake and binding differed significantly between various cell line-derived xenograft models. nih.gov This highlights the need for careful model selection and characterization to ensure the relevance of preclinical findings.
Computational Design and Optimization of this compound Derivatives
Computational methods are playing an increasingly vital role in the design and optimization of novel therapeutic agents. These in silico approaches can predict the properties of new molecules, saving time and resources in the drug discovery process. nih.gov
Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction of a compound with its biological target. nih.govmdpi.com For example, computational studies have been used to design and evaluate derivatives of various compounds as potential inhibitors of specific enzymes or signaling pathways. mdpi.comnih.gov
Density Functional Theory (DFT) is another powerful computational tool used to study the electronic structure and reactivity of molecules. nih.govmdpi.com By calculating parameters like HOMO-LUMO energies and electrostatic potential maps, researchers can gain insights into the reactivity and stability of designed compounds. nih.gov These computational approaches are being applied to the design of novel this compound derivatives with improved pharmacological profiles.
Broader Academic Applications and Methodological Advancements in Nucleoside Research
The study of this compound and its analogues contributes to the broader field of nucleoside research, which has significant implications for medicine and molecular biology. ethernet.edu.et Nucleosides and their derivatives are fundamental to life, forming the building blocks of DNA and RNA, and are involved in numerous biochemical processes. ethernet.edu.et
Research in this area has led to the development of important antiviral and anticancer agents. researchgate.net The synthetic and analytical methods developed for studying compounds like this compound can be applied to a wide range of other nucleosides. ethernet.edu.et For example, advancements in glycosylation techniques and the use of "click" chemistry are expanding the toolkit available to researchers for creating novel nucleoside-based molecules with diverse applications. researchgate.net
Furthermore, the insights gained from studying the biological activities of these compounds enhance our understanding of fundamental cellular processes and disease mechanisms. nih.gov This knowledge is essential for the development of the next generation of therapeutic agents.
Q & A
Q. What are the established synthetic pathways for 2',3'-Dideoxyformycin A, and what analytical techniques validate its purity?
The synthesis of this compound involves hydrogenolysis of brominated nucleoside precursors (e.g., 2'-bromo diol derivatives) followed by deprotection and purification via preparative thin-layer chromatography (TLC). Key steps include catalytic hydrogenation to remove halogen groups and ammonia hydrolysis to yield the final product. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy and TLC with chloroform-methanol (85:15) solvent systems, which distinguish isomers like 2'-deoxy and 3'-deoxy analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves, goggles, and fume hoods, due to potential hazards from incomplete toxicity data. Long-term storage should be avoided, as degradation may increase risks. Disposal requires compliance with federal/state regulations and oversight by qualified personnel. Safety data sheets (SDS) should be regularly updated, as initial SDS may lack comprehensive hazard information .
Q. How is this compound characterized structurally, and what spectral databases are referenced?
Structural characterization relies on NMR (¹H and ¹³C) for carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. Crystalline hydrochloride salts are often analyzed via X-ray diffraction. Researchers should cross-reference spectral libraries like DEPOD for phosphatase-related data or specialized organic chemistry journals (e.g., Journal of Organic Chemistry) for precedent methodologies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Discrepancies in activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from isomer contamination or assay variability. Mitigation strategies include:
- Chromatographic separation : Use high-performance liquid chromatography (HPLC) to isolate isomers.
- Dose-response validation : Replicate experiments across multiple cell lines with controls for off-target effects.
- Meta-analysis : Compare findings with structurally similar compounds (e.g., tubercidin derivatives) to identify trends .
Q. What experimental design considerations optimize the yield of this compound synthesis?
Yield optimization requires:
- Precursor selection : Use fully blocked bromo acetates to reduce side reactions.
- Catalyst tuning : Adjust palladium catalyst concentrations during hydrogenolysis to minimize over-reduction.
- Temperature control : Maintain reaction temperatures below 25°C to prevent decomposition.
Documented yields range from 3% to 44%, highlighting the need for iterative protocol refinement .
Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?
- Target identification : Prioritize phosphatases or kinases with homology to DEPOD database entries.
- Assay controls : Include positive controls (e.g., known phosphatase inhibitors) and negative controls (e.g., solvent-only treatments).
- Dose-ranging studies : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
Data should be analyzed using nonlinear regression models and validated via Western blotting or fluorescence-based substrates .
Q. What strategies address challenges in replicating spectral data for this compound derivatives?
Inconsistent NMR/MS data may result from solvent impurities or hygroscopic samples. Solutions include:
Q. How can literature reviews on this compound be structured to identify research gaps effectively?
Adopt systematic review frameworks:
- Search strings : Use Boolean terms like "(this compound) AND (synthesis OR bioactivity)" in PubMed/Scopus.
- PICO criteria : Define Population (enzyme targets), Intervention (compound exposure), Comparison (analogs), Outcome (inhibition kinetics).
- Gap analysis : Map existing studies to highlight under-explored areas (e.g., in vivo pharmacokinetics) .
Methodological & Ethical Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Q. How do ethical guidelines apply to studies involving this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
